Structural Divergence: Neopentyl Steric Bulk Differentiates from Closest tert-Butyl Analog
The target compound, 1-(1-naphthyl)-3-neopentyl-urea (C₁₆H₂₀N₂O, MW 256.34), differs from its closest structural analog, 1-tert-butyl-3-(1-naphthyl)urea (C₁₅H₁₈N₂O, MW 242.32, CAS 102434-42-4) , by the presence of an additional methylene (-CH₂-) spacer between the urea nitrogen and the bulky alkyl group. The neopentyl substituent (2,2-dimethylpropyl) contains a quaternary carbon bearing three methyl groups plus a CH₂ linker, whereas the tert-butyl analog has a quaternary carbon directly attached to the urea nitrogen. This structural difference translates into distinct steric and conformational properties: the neopentyl group imposes different steric strain on the urea bond geometry and alters the spatial orientation of the naphthyl pharmacophore relative to the alkyl domain . The predicted density for the target compound is 1.107 g/cm³ [1]; comparative density data for the tert-butyl analog is not available in open literature. The compound is reported to have a boiling point of 385°C at 760 mmHg and a flash point of 134.4°C [1], though these are computationally predicted values rather than experimentally measured parameters.
| Evidence Dimension | Molecular structure and substituent steric profile |
|---|---|
| Target Compound Data | C₁₆H₂₀N₂O; MW 256.34 g/mol; neopentyl (2,2-dimethylpropyl) substituent with CH₂ spacer |
| Comparator Or Baseline | 1-tert-Butyl-3-(1-naphthyl)urea (CAS 102434-42-4): C₁₅H₁₈N₂O; MW 242.32 g/mol; tert-butyl substituent directly attached to urea nitrogen |
| Quantified Difference | Mass difference: +14.02 g/mol (CH₂ group); structural difference: additional methylene spacer between urea N and quaternary carbon |
| Conditions | Computational molecular characterization based on SMILES: C1=C(NC(=O)NCC(C)(C)C)C2=C(C=C1)C=CC=C2 |
Why This Matters
The CH₂ spacer in the neopentyl group alters steric hindrance and conformational flexibility relative to tert-butyl, which may affect receptor binding kinetics, metabolic stability, and formulation compatibility in plant growth regulation applications.
- [1] ChemSrc. 102613-47-8 CAS Database Entry. 2017. View Source
